Benzyl 4-hydroxybutanoate chemical properties and structure
Benzyl 4-hydroxybutanoate chemical properties and structure
An In-Depth Technical Guide to Benzyl 4-hydroxybutanoate: Properties, Synthesis, and Applications
Abstract
Benzyl 4-hydroxybutanoate is a bifunctional organic compound featuring both a hydroxyl group and a benzyl ester.[1] This unique structural arrangement makes it a versatile building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals and functionalized materials.[1] Its structural relationship to 4-hydroxybutanoic acid (GHB), a known neuromodulator, imparts significant interest for its potential biological activities and applications as a precursor or pro-drug.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its current and potential applications for researchers in chemistry and drug development.
Chemical Identity and Molecular Structure
Benzyl 4-hydroxybutanoate is formally the ester produced from the condensation of 4-hydroxybutanoic acid and benzyl alcohol.[1] The molecule's key features are a terminal primary alcohol and a benzyl ester, which dictate its reactivity and utility. The benzyl group serves as a common protecting group for carboxylic acids and can influence the molecule's pharmacokinetic properties.
Caption: 2D Structure of Benzyl 4-hydroxybutanoate.
Physicochemical and Spectroscopic Properties
The properties of Benzyl 4-hydroxybutanoate are summarized below. These data are critical for its handling, purification, and characterization.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | benzyl 4-hydroxybutanoate | [1][3] |
| CAS Number | 91970-62-6 | [1][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [1][3] |
| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [1][3] |
| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxybutyric acid benzyl ester | [1][3][4] |
Predicted Spectroscopic Profile
While experimental spectra require empirical acquisition, the structure of Benzyl 4-hydroxybutanoate allows for the prediction of its key spectroscopic features, which are fundamental for its identification and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five protons of the benzyl group.
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A singlet at ~5.1 ppm for the two benzylic protons (-CH₂-O).
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A triplet at ~3.6 ppm for the two protons on the carbon bearing the hydroxyl group (-CH₂-OH).
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A triplet at ~2.4 ppm for the two protons alpha to the carbonyl group (-CH₂-C=O).
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A multiplet (quintet) around ~1.9 ppm for the central methylene group (-CH₂-).
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A broad singlet for the hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum should display signals for all 11 unique carbons:
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Signals for the aromatic carbons between ~128-136 ppm.
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A signal for the carbonyl carbon of the ester at ~173 ppm.
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A signal for the benzylic carbon (~66 ppm).
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Signals for the three aliphatic carbons of the butanoate chain, including the carbon bearing the hydroxyl group (~62 ppm) and the other two methylene carbons (~30 ppm and ~24 ppm).
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Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups:
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A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.
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C-H stretching absorptions for the aromatic ring (~3030-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹).
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A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester.
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C-O stretching bands between 1000-1300 cm⁻¹.
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Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 194. Key fragmentation patterns would likely include the loss of the benzyl group, leading to a prominent peak for the benzyl cation [C₇H₇]⁺ at m/z = 91, and fragments corresponding to the butanoate chain.
Synthesis and Chemical Reactivity
Benzyl 4-hydroxybutanoate is most commonly synthesized via Fischer esterification. Its bifunctional nature allows for a range of subsequent chemical transformations.
Experimental Protocol: Fischer Esterification Synthesis
This protocol details the synthesis from γ-butyrolactone, a common and inexpensive starting material, which hydrolyzes in situ to form the required 4-hydroxybutanoic acid.
Objective: To synthesize Benzyl 4-hydroxybutanoate via acid-catalyzed esterification.
Materials:
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γ-Butyrolactone (GBL)
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Benzyl alcohol
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Sulfuric acid (H₂SO₄), concentrated
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Toluene (or another suitable solvent for azeotropic removal of water)
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Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add γ-butyrolactone (0.1 mol), benzyl alcohol (0.12 mol, 1.2 eq), and toluene (100 mL).
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Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring. Causality Note: The acid protonates the carbonyl oxygen of the lactone, facilitating nucleophilic attack by benzyl alcohol to open the ring and subsequently catalyze the esterification of the resulting 4-hydroxybutanoic acid.
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Reflux: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 4-6 hours).
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Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally 50 mL of brine. Self-Validation: The cessation of effervescence during the bicarbonate wash indicates complete neutralization of the acid.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Benzyl 4-hydroxybutanoate.
Caption: Synthesis workflow for Benzyl 4-hydroxybutanoate.
Key Chemical Reactions
The two functional groups of Benzyl 4-hydroxybutanoate are its primary sites of reactivity.[1]
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Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield benzyl alcohol and 4-hydroxybutanoic acid.[1]
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Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, Jones reagent).[1]
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Esterification/Etherification: The hydroxyl group can be further esterified with another carboxylic acid or converted into an ether.
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Hydrogenolysis: The benzyl ester can be cleaved using catalytic hydrogenation (e.g., H₂/Pd-C) to yield toluene and 4-hydroxybutanoic acid. This is a common deprotection strategy in multi-step synthesis.
Applications in Research and Drug Development
Benzyl 4-hydroxybutanoate serves as a strategic starting material and intermediate in several scientific fields.
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Pharmaceutical Synthesis: It is a valuable precursor for synthesizing more complex bioactive molecules.[1] Its structure is analogous to natural products, making it a candidate for modification in drug discovery programs. The 4-hydroxybutanoate scaffold is found in various compounds being investigated for therapeutic potential.[1]
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Organic Synthesis Building Block: The compound's dual functionality allows it to be used in the synthesis of polyesters, functionalized polymers, and other complex organic structures.[1] The hydroxyl group can participate in polymerization reactions, leading to materials with specific properties.[1]
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Pro-drug and Metabolic Studies: Due to its ability to hydrolyze into 4-hydroxybutanoic acid (GHB), it is a useful tool for studying the metabolism and effects of GHB.[1] The benzyl ester can improve lipophilicity, potentially altering the absorption, distribution, metabolism, and excretion (ADME) profile compared to GHB itself.
Biological Context and Mechanism of Action
The primary biological relevance of Benzyl 4-hydroxybutanoate stems from its relationship with 4-hydroxybutanoic acid (GHB), its hydrolysis product. GHB is an endogenous compound in the central nervous system that acts as a neurotransmitter or neuromodulator.[2]
Upon administration, esterase enzymes in the body can hydrolyze Benzyl 4-hydroxybutanoate into benzyl alcohol and GHB.[1] The released GHB can then exert its effects by interacting with specific GHB receptors and GABA-B receptors.[2] Subsequently, GHB is metabolized by enzymes such as 4-hydroxybutyrate dehydrogenase into succinate semialdehyde, which then enters the citric acid cycle.[1][2]
Caption: In vivo hydrolysis and metabolic pathway.
Safety and Handling
As with any laboratory chemical, Benzyl 4-hydroxybutanoate should be handled with appropriate care.
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Handling: Work in a well-ventilated area, preferably a chemical fume hood.[5]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles and chemical-resistant gloves.[5]
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Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
Benzyl 4-hydroxybutanoate is a compound of significant utility, bridging synthetic chemistry with pharmaceutical and materials science. Its straightforward synthesis, combined with the strategic value of its hydroxyl and protected carboxyl functionalities, establishes it as a versatile building block. The intrinsic link to the neuroactive compound GHB further broadens its applicability in biological and metabolic research, offering a valuable tool for scientists aiming to develop novel therapeutics and functional materials.
References
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PubChem. Benzyl 4-hydroxybutanoate | C11H14O3 | CID 14443958. National Center for Biotechnology Information. Available from: [Link]
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PubChem. benzyl (3R)-3-amino-4-hydroxybutanoate | C11H15NO3 | CID 21630170. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Hydroxybutanoate | C4H7O3- | CID 3037032. National Center for Biotechnology Information. Available from: [Link]
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